Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Medicinal Chemistry Bioisosteres Structure-Based Drug Design

This orthogonally protected spirocyclic scaffold enforces a rigid 90° dihedral angle between nitrogen atoms—a conformational lock that flexible piperazines cannot match. Sequential, chemistry-specific deprotection of Boc and benzyl groups eliminates cumbersome global protection cycles. As a direct piperazine bioisostere, it lowers logD by up to −1.0 unit, improving metabolic stability, selectivity, and off-target profiles. Clinically validated in selective FGFR3 inhibitors (e.g., TYRA-300). Choose the rigid 2,6-diazaspiro[3.3]heptane core to accelerate SAR exploration with predictable physicochemical advantages.

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
CAS No. 1167424-93-2
Cat. No. B1394154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
CAS1167424-93-2
Molecular FormulaC17H24N2O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-17(13-19)10-18(11-17)9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
InChIKeyFRCCDRQRHLFSHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 6-Benzyl-2,6-Diazaspiro[3.3]Heptane-2-Carboxylate: Technical Specifications and Core Characteristics


Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate (CAS 1167424-93-2) is a conformationally constrained, orthogonally protected spirocyclic diamine building block [1]. The compound is characterized by a 2,6-diazaspiro[3.3]heptane core, a benzyl substituent at the 6-position, and a tert-butyloxycarbonyl (Boc) protecting group at the 2-position . Its molecular formula is C₁₇H₂₄N₂O₂ with a molecular weight of 288.39 g/mol, and it is typically supplied with a purity of ≥95% . This scaffold is recognized as a rigid bioisostere of piperazine, locking the relative orientation of the two nitrogen atoms into a well-defined 3D arrangement .

Tert-Butyl 6-Benzyl-2,6-Diazaspiro[3.3]Heptane-2-Carboxylate: Why In-Class Compounds Cannot Be Simply Interchanged


Generic substitution with other N-Boc-protected diamines or even close piperazine analogs is not scientifically sound due to the unique conformational constraint and altered physicochemical profile imparted by the 2,6-diazaspiro[3.3]heptane core [1]. While compounds like tert-butyl 4-benzylpiperazine-1-carboxylate share a similar N-benzyl and N-Boc substitution pattern, they possess a flexible piperazine ring that can adopt multiple low-energy conformations [2]. In contrast, the spirocyclic junction in the target compound enforces a fixed angle (approximately 90°) between the two nitrogen-containing rings, which can significantly alter target binding kinetics, selectivity, and ADME properties [1]. Furthermore, systematic analyses have demonstrated that replacing a piperazine with a 2,6-diazaspiro[3.3]heptane can modulate lipophilicity (ΔlogD₇.₄) by as much as −1.0 unit, directly impacting passive permeability and metabolic stability . The quantitative evidence presented in Section 3 details these measurable differences.

Tert-Butyl 6-Benzyl-2,6-Diazaspiro[3.3]Heptane-2-Carboxylate: Quantitative Differentiation vs. Comparators


Conformational Constraint vs. Flexible Piperazine Analogs

The target compound's 2,6-diazaspiro[3.3]heptane core enforces a rigid, well-defined dihedral angle (approx. 90°) between the two nitrogen atoms, whereas the comparator, tert-butyl 4-benzylpiperazine-1-carboxylate, possesses a flexible piperazine ring that can sample multiple conformations [1]. The presence of the spirocyclic junction in the target compound locks the relative orientation of the two N-vectors, which has been demonstrated to improve target selectivity and reduce off-mechanism cytotoxicity in related systems [2].

Medicinal Chemistry Bioisosteres Structure-Based Drug Design

Lipophilicity (LogP) Comparison with Piperazine Analog

The predicted lipophilicity (LogP) of tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is reported as 2.74, which is slightly higher than that of its direct piperazine analog, tert-butyl 4-benzylpiperazine-1-carboxylate, which has a measured/predicted LogP of 2.48–2.62 . This small increase in LogP, despite the addition of a carbon atom (C17 vs. C16), is consistent with the class-level observation that 2,6-diazaspiro[3.3]heptanes can deviate from the expected lipophilicity trends of simple acyclic or monocyclic amines due to altered basicity and solvation .

Physicochemical Properties ADME Lead Optimization

Physicochemical Property Benchmarking vs. Unsubstituted Core

The target compound exhibits distinct physical properties compared to the unsubstituted 2,6-diazaspiro[3.3]heptane core . The addition of the benzyl and Boc protecting groups significantly increases molecular weight (from 98.15 to 288.39 g/mol), alters density (1.2 g/cm³ vs. 1.1 g/cm³ for the core), and substantially raises the boiling point (382.4 °C vs. 220.9 °C). This underscores the critical impact of N-substitution on the bulk physical properties of the spirocyclic scaffold .

Physical Chemistry Property Prediction Process Chemistry

Orthogonal Protection Enabling Sequential Functionalization

The target compound features an orthogonal protection strategy: a Boc group on the 2-position nitrogen and a benzyl group on the 6-position nitrogen. This allows for sequential deprotection and functionalization under distinct conditions (e.g., acidic cleavage of Boc followed by hydrogenolysis of benzyl) [1]. In contrast, the unsubstituted 2,6-diazaspiro[3.3]heptane core requires non-selective protection/deprotection steps, complicating differential functionalization. The specific combination in the target compound has been utilized to generate diverse N-Boc-N′-aryl-2,6-diazaspiro[3.3]heptane libraries via Pd-catalyzed aryl amination after selective Boc deprotection [2].

Synthetic Methodology Protecting Groups Library Synthesis

Role as a Key Intermediate in FGFR3 Inhibitor Synthesis

Derivatives of the 2,6-diazaspiro[3.3]heptane scaffold, including those accessible from the target compound, have been utilized in the synthesis of potent and selective FGFR3 inhibitors [1]. Specifically, 2-methanesulfonyl-2,6-diazaspiro[3.3]heptane, a close synthetic relative, is a documented intermediate in the production of FGFR3 inhibitors like TYRA-300 (dabogratinib), which demonstrates an IC₅₀ of 11 nM against FGFR3 . While the target compound itself is a building block and not a final drug substance, its structural features are directly relevant to this important therapeutic class, distinguishing it from simple piperazine-based building blocks that lack the requisite spirocyclic geometry for this target space [2].

Oncology Kinase Inhibitors Targeted Therapy

Tert-Butyl 6-Benzyl-2,6-Diazaspiro[3.3]Heptane-2-Carboxylate: Evidence-Backed Application Scenarios


Medicinal Chemistry: Conformationally Constrained Bioisostere Replacement for Piperazine

In lead optimization programs where piperazine-containing compounds suffer from poor selectivity or off-target activity, this orthogonally protected building block offers a direct replacement strategy. The rigid 2,6-diazaspiro[3.3]heptane core locks the dihedral angle between the two nitrogen atoms, which can enhance target binding selectivity and reduce conformational entropy penalties [1]. Systematic analyses show that this scaffold can lower logD by up to −1.0 relative to the parent piperazine, potentially improving metabolic stability .

Synthetic Chemistry: Differential Functionalization via Orthogonal Protecting Groups

The presence of both Boc and benzyl protecting groups on distinct nitrogen atoms enables a two-step, selective deprotection-functionalization sequence. This is particularly valuable for the construction of N-Boc-N′-aryl-2,6-diazaspiro[3.3]heptane libraries via palladium-catalyzed aryl amination [1]. The orthogonal protection reduces the need for cumbersome global protection/deprotection cycles, accelerating the synthesis of complex spirocyclic amines for screening collections.

Oncology Drug Discovery: Precursor for FGFR3-Targeted Agents

The 2,6-diazaspiro[3.3]heptane motif is a critical structural element in a new class of selective FGFR3 inhibitors, including the clinical candidate TYRA-300 [2]. Research programs focused on FGFR3-driven malignancies (e.g., urothelial carcinoma) or skeletal dysplasias can utilize this building block to generate novel analogs exploring the spirocyclic chemical space around this clinically validated target .

Physicochemical Property Assessment in ADME Studies

The well-defined physical properties of this compound (density: 1.2 g/cm³, boiling point: 382.4 °C) provide a reproducible baseline for formulation development and analytical method validation. Its specific LogP (~2.74) and polar surface area (33 Ų) can be used as reference points when designing analogs with tailored permeability and solubility profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.